2-(2-Iodophenyl)acetamide
Overview
Description
2-(2-Iodophenyl)acetamide: is an organic compound with the molecular formula C8H8INO It is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenyl)acetamide typically involves the iodination of acetanilide derivatives. One common method includes the reaction of 2-iodoaniline with acetic anhydride under controlled conditions to yield this compound . The reaction is usually carried out in the presence of a catalyst such as iodine or a base like sodium acetate to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Iodophenyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium carbonate.
Major Products:
Substitution Products: Various substituted phenylacetamides.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or reduced derivatives.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry: 2-(2-Iodophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It serves as a model compound for understanding the behavior of halogenated aromatic compounds in biological environments .
Medicine: Derivatives of this compound have been explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl)acetamide involves its interaction with molecular targets through its iodine and acetamide functional groups. The iodine atom can participate in halogen bonding, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Iodoacetanilide
- N-(2-Iodophenyl)acetamide
- 2-Iodophenylacetamide
Comparison: 2-(2-Iodophenyl)acetamide is unique due to the specific positioning of the iodine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
2-(2-iodophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSFKDNBKNSCQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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